
(Hexa-1,3,5-trien-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexa-1,3,5-trien-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a hexa-1,3,5-trien-3-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the conjugated system of hexa-1,3,5-triene. The conjugation in the hexa-1,3,5-trien-3-yl group provides interesting electronic properties, making it a subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,3,5-trien-3-yl)benzene typically involves the coupling of benzene with a hexa-1,3,5-triene derivative. One common method is the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as benzene) under thermal conditions to form the desired product. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the conjugated system.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Purification of the product typically involves distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Hexa-1,3,5-trien-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the conjugated system into a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, introducing functional groups like nitro, sulfonic acid, or halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, reduction can produce saturated hydrocarbons, and substitution can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
(Hexa-1,3,5-trien-3-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. Its conjugated system makes it useful in studying electronic properties and resonance effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can serve as a model compound for studying the behavior of conjugated systems in biological environments.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets and pathways. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it valuable in the development of electronic devices and sensors.
Wirkmechanismus
The mechanism of action of (Hexa-1,3,5-trien-3-yl)benzene involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-rich nature of the benzene ring. The conjugated system allows for delocalization of electrons, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The specific pathways and targets involved depend on the context of its application, whether in chemical synthesis, biological interactions, or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene: A simple aromatic compound with a delocalized π-electron system. Unlike (Hexa-1,3,5-trien-3-yl)benzene, benzene lacks the conjugated triene group.
Cyclohexa-1,3,5-triene: A hypothetical compound with alternating single and double bonds in a six-membered ring. It is less stable than benzene due to the lack of delocalized electrons.
Styrene: Contains a vinyl group attached to a benzene ring. It is similar to this compound in having a conjugated system but differs in the length and structure of the conjugation.
Uniqueness
This compound is unique due to its combination of an aromatic benzene ring with a conjugated triene system This structure imparts distinct electronic properties, making it valuable for studying resonance effects and electronic interactions
Eigenschaften
CAS-Nummer |
62998-40-7 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
hexa-1,3,5-trien-3-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-8-11(4-2)12-9-6-5-7-10-12/h3-10H,1-2H2 |
InChI-Schlüssel |
XSWUTZNFZPEGFN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



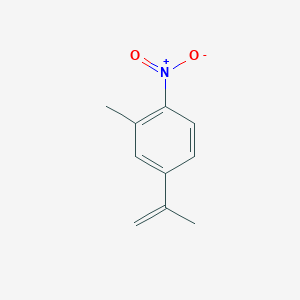

![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)
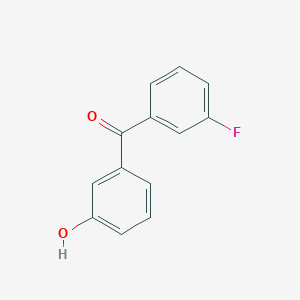

![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)

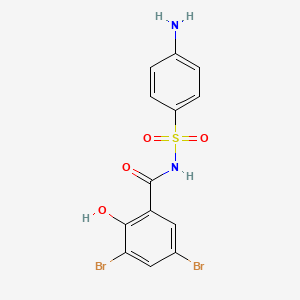
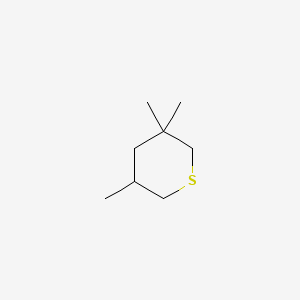
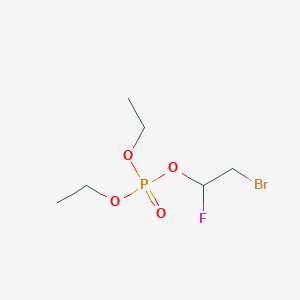
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)

![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
